3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl methanesulfonate
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Overview
Description
The compound is a derivative of 3,4-dimethoxyphenethylamine , a chemical compound of the phenethylamine class. It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds such as 3,4-Dimethoxyphenethylamine have been synthesized from multi-step sequences starting from vanillin .
Scientific Research Applications
Synthesis Techniques and Chemical Transformations :
- Qi et al. (2014) detailed an efficient synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones), including structures similar to the compound , using methanesulfonic acid-catalyzed, microwave-assisted reactions. This method offered advantages such as high yield and low energy consumption (Qi et al., 2014).
- Ansink and Cerfontain (1991) studied the reversibility in the sulfonation of dimethoxyphenol and its methanesulfonate ester, providing insights into the chemical behavior of compounds structurally related to the query compound (Ansink & Cerfontain, 1991).
Crystallography and Molecular Structure Analysis :
- Penkova et al. (2010) determined the crystal structure of a poly compound involving a 3,4-dimethoxyphenyl and 2-oxo-2H-chromen-7-yl methanesulfonate unit using X-ray crystallography, contributing to the understanding of its structural properties (Penkova et al., 2010).
Biological and Pharmacological Investigations :
- Javadi et al. (2021) explored the design, synthesis, and apoptosis-inducing activity of nonsteroidal flavone-methanesulfonate derivatives on the MCF-7 cell line, investigating the potential anticancer properties of compounds related to the query compound (Javadi et al., 2021).
Application in Material Science :
- Mani et al. (2018) synthesized a coumarin–pyrazolone probe with a chromen-3-yl methanesulfonate unit for detecting Cr3+ ions, demonstrating the potential application of such compounds in sensing and detection technologies (Mani et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7S/c1-22-15-7-5-11(9-17(15)23-2)14-8-12-4-6-13(25-26(3,20)21)10-16(12)24-18(14)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBUOANOMVZNGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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